6-Bromo-2-chloro-3-ethylquinoline is a heterocyclic aromatic compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol. This compound features a quinoline core, which is characterized by a fused benzene and pyridine ring structure, and is substituted at the 6-position with a bromine atom and at the 2-position with a chlorine atom. The presence of an ethyl group at the 3-position further diversifies its chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The synthesis of 6-Bromo-2-chloro-3-ethylquinoline can be achieved through several methods:
6-Bromo-2-chloro-3-ethylquinoline has several potential applications:
Interaction studies involving 6-Bromo-2-chloro-3-ethylquinoline focus on its biochemical interactions within biological systems. Preliminary studies suggest that derivatives of this compound may interact with specific enzymes or receptors, influencing pathways related to inflammation or cancer progression. These interactions are critical for understanding its potential therapeutic roles and guiding future research into its biological efficacy .
Several compounds share structural similarities with 6-Bromo-2-chloro-3-ethylquinoline. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Bromo-2-chloro-4-methylquinoline | C10H7BrClN | Methyl group instead of ethyl; potential for different biological activity. |
| 6-Bromoquinoline | C9H7BrN | Lacks chlorine; simpler structure may affect reactivity. |
| 2-Chloroquinoline | C9H6ClN | No bromine; serves as a baseline for comparison in reactivity studies. |
The uniqueness of 6-Bromo-2-chloro-3-ethylquinoline lies in its combination of halogen substituents and an ethyl group, which may enhance its solubility and reactivity compared to its analogs, making it a valuable candidate for further research in medicinal chemistry and materials science .
Corrosive;Irritant